molecular formula C25H28N4O4 B2764006 N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1115998-98-5

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2764006
CAS No.: 1115998-98-5
M. Wt: 448.523
InChI Key: OQXRREHMFUCPRD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine ring, and a benzyl group with methoxy substituents, making it a molecule of significant structural and functional diversity.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The benzyl group with methoxy substituents is often attached through alkylation reactions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carboxamide may produce an amine.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Piperidine Derivatives: Compounds containing the piperidine ring but with different functional groups.

    Pyrimidine-Based Compounds: Molecules featuring the pyrimidine ring with various substituents.

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-21-9-8-18(14-22(21)32-2)16-26-25(30)19-10-12-29(13-11-19)23-15-24(28-17-27-23)33-20-6-4-3-5-7-20/h3-9,14-15,17,19H,10-13,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRREHMFUCPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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